molecular formula C6H8Zn-2 B1264407 (Cyclopentadienyl)methylzinc

(Cyclopentadienyl)methylzinc

Cat. No. B1264407
M. Wt: 145.5 g/mol
InChI Key: IKOHWBSLDFZRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(eta(5)-cyclopentadienyl)methylzinc is an organozinc compound.

Scientific Research Applications

  • Allylzinc Precursor for Synthesis of Enriched Heterocycles

    • (Cyclopentadienyl)methylzinc derivatives, such as cyclopent-2-enylzinc, have been used as precursors for allylmetallation of non-racemic imines, leading to the synthesis of enantiomerically enriched heterocycles like azetidines and piperidines. This showcases its potential in organic synthesis and drug development (Coffinet et al., 2016).
  • Mechanistic Studies in Polymerization Processes

    • (Cyclopentadienyl)methylzinc compounds have been integral in experimental and computational studies investigating the mechanisms of copolymerization processes, such as the copolymerization of cyclohexene oxide and carbon dioxide using dizinc catalysts. These studies provide insights into catalyst structures and reaction pathways (Buchard et al., 2012).
  • Structural Studies and Bonding Analysis

    • Research on the structural properties of (halomethyl)zinc reagents, which include (cyclopentadienyl)methylzinc compounds, has been conducted. These studies involve solution NMR and X-ray crystallography, providing valuable information on the molecular structure and bonding characteristics of these compounds (Denmark et al., 1992).
  • Applications in Asymmetric Catalysis

    • Chiral derivatives of cyclopentadienyl ligands, closely related to (cyclopentadienyl)methylzinc, have shown great potential in asymmetric catalysis. They have been used in various catalytic enantioselective reactions, signifying their importance in producing chiral compounds (Newton et al., 2016).
  • Advancements in Cyclopentadienyl-Alkalimetal Chemistry

    • Research on cyclopentadienyl-alkalimetal compounds, including (cyclopentadienyl)methylzinc, has led to new developments in their structural chemistry. This includes the discovery of oligomeric species and anionic metallocene sandwich complexes, enhancing our understanding of their bonding and applications (Harder, 1998).
  • Enhancing Polymerization Efficiency

    • (Cyclopentadienyl)methylzinc compounds have been used in synthesizing macrocyclic proligands for dizinc and trizinc acetate complexes. These complexes exhibit high efficiency in the copolymerization of CO2 and cyclohexene oxide, indicating their significant role in polymer chemistry (Kember et al., 2009).
  • Crystal and Molecular Structure Analysis

    • The crystal and molecular structure of cyclopentadienylzinc methyl has been thoroughly studied, providing key insights into its chain structure and coordination with zinc atoms. This research is vital for understanding the physical properties and potential applications of these compounds (Aoyagi et al., 1978).
  • Catalysis in Organic Synthesis

    • Cyclopentadienylmethylzinc related compounds have been used in the development of palladium-tetraphosphine catalysts for high-turnover-number Negishi cross-coupling reactions. This illustrates their application in creating more efficient and selective catalysts for organic synthesis (Kondolff et al., 2006).

properties

Product Name

(Cyclopentadienyl)methylzinc

Molecular Formula

C6H8Zn-2

Molecular Weight

145.5 g/mol

IUPAC Name

carbanide;cyclopenta-1,3-diene;zinc

InChI

InChI=1S/C5H5.CH3.Zn/c1-2-4-5-3-1;;/h1-5H;1H3;/q2*-1;

InChI Key

IKOHWBSLDFZRHN-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH-]1C=CC=C1.[Zn]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Cyclopentadienyl)methylzinc
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(Cyclopentadienyl)methylzinc
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(Cyclopentadienyl)methylzinc

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